molecular formula C9H12N2O2 B1305507 2-(3-Methoxyphenyl)acetohydrazide CAS No. 34624-38-9

2-(3-Methoxyphenyl)acetohydrazide

Cat. No. B1305507
CAS RN: 34624-38-9
M. Wt: 180.2 g/mol
InChI Key: XEALVGVRTCEVES-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)acetohydrazide is a compound with the molecular formula C9H12N2O2 . It has an average mass of 180.204 Da and a monoisotopic mass of 180.089874 Da . This compound is an important intermediate for the synthesis of biologically active heterocyclic compounds .


Molecular Structure Analysis

The InChI string for 2-(3-Methoxyphenyl)acetohydrazide is InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) . The Canonical SMILES is COC1=CC=CC(=C1)CC(=O)NN . The compound has a topological polar surface area of 64.4 Ų and a complexity of 173 .


Physical And Chemical Properties Analysis

2-(3-Methoxyphenyl)acetohydrazide has a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass is 180.089877630 g/mol and the monoisotopic mass is 180.089877630 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(3-Methoxyphenyl)acetohydrazide: serves as an important intermediate in the synthesis of various heterocyclic compounds . These compounds are structurally diverse and have significant applications in pharmaceuticals due to their biological activities.

Anti-Inflammatory and Anti-Oxidant Activities

This compound has been utilized in the synthesis of Schiff base derivatives that exhibit potent in vivo anti-inflammatory and in vitro anti-oxidant activities . These activities are crucial for the development of new therapeutic drugs.

Molecular Docking Studies

In biochemistry, 2-(3-Methoxyphenyl)acetohydrazide derivatives have been used in molecular docking studies to predict the binding affinities of potential drug candidates to target proteins, aiding in drug design .

Agricultural Applications

Derivatives of 2-(3-Methoxyphenyl)acetohydrazide have been explored for their potential use in agriculture, although specific applications in this field are not well-documented in the available literature .

Industrial Applications

While specific industrial uses are not detailed, the compound’s role as an intermediate suggests its utility in the synthesis of materials and chemicals for various industrial applications .

Environmental Science

The structural properties of 2-(3-Methoxyphenyl)acetohydrazide , such as the planar hydrazide group and its orientation, may be of interest in environmental science research, particularly in the study of molecular interactions and hydrogen bonding .

Role in Pharmaceuticals

In pharmaceutical research, 2-(3-Methoxyphenyl)acetohydrazide and its derivatives are synthesized for their potential use as anti-inflammatory and anti-oxidant agents, which are important properties for new drug development .

Biochemical Research

The compound is used in the synthesis of bioactive molecules that can be evaluated for various biochemical applications, including enzyme inhibition and receptor binding studies .

Future Directions

2-(3-Methoxyphenyl)acetohydrazide is an important intermediate for the synthesis of biologically active heterocyclic compounds . It could potentially be used in the development of new drugs, although more research is needed in this area .

properties

IUPAC Name

2-(3-methoxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEALVGVRTCEVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379311
Record name 2-(3-methoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)acetohydrazide

CAS RN

34624-38-9
Record name 2-(3-methoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxyphenylacetic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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